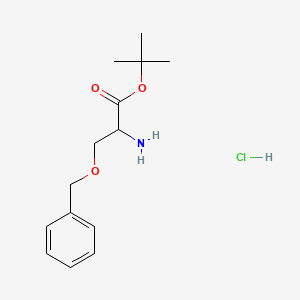

Tert-butyl 2-amino-3-(benzyloxy)propanoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-amino-3-(benzyloxy)propanoate hydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white solid that is soluble in water and is commonly used in laboratory experiments.

Scientific Research Applications

Synthetic Applications and Environmental Relevance

Environmental Behavior and Fate of Ethers

Research on ethers like ethyl tert-butyl ether (ETBE) and methyl tert-butyl ether (MTBE) offers insights into the biodegradation, environmental occurrence, and fate of tert-butyl derivatives. Studies demonstrate microorganisms' capacity to aerobically degrade ETBE, highlighting pathways involving hydroxylation and subsequent formation of intermediates like tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (2-HIBA) (Thornton et al., 2020). This research is critical for understanding the environmental impact and degradation mechanisms of tert-butyl derivatives.

Three-Phase Partitioning in Bioseparation

The application of three-phase partitioning (TPP) in the nonchromatographic bioseparation processes for purifying bioactive molecules from natural sources is an emerging area. This technique, involving tert-butanol, is gaining attention for its efficiency, economy, and scalability, applicable in food, cosmetics, and medicine (Yan et al., 2018). The versatility of tert-butyl derivatives in such innovative separation technologies underscores their importance in scientific research applications.

Antioxidant Properties in Food Preservation

The study of synthetic phenolic antioxidants, including tert-butyl derivatives, sheds light on their environmental occurrence, fate, human exposure, and toxicity. These antioxidants, used widely in industrial and commercial products, demonstrate the complex interactions and potential health impacts of tert-butyl derivatives in environmental and biological contexts (Liu & Mabury, 2020). The exploration of such compounds contributes to developing safer and more sustainable antioxidants for various applications.

Properties

IUPAC Name |

tert-butyl 2-amino-3-phenylmethoxypropanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3.ClH/c1-14(2,3)18-13(16)12(15)10-17-9-11-7-5-4-6-8-11;/h4-8,12H,9-10,15H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZCQGUIELEOOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(COCC1=CC=CC=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-bromophenyl)methanone](/img/structure/B2386153.png)

![[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2386155.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2386157.png)

![1-(3,4-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2386160.png)

![3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine](/img/structure/B2386170.png)